molecular formula C10H18O B14698767 (1S,3R,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-ol CAS No. 21653-18-9

(1S,3R,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-ol

Cat. No.: B14698767
CAS No.: 21653-18-9
M. Wt: 154.25 g/mol
InChI Key: DZVXRFMREAADPP-KYXWUPHJSA-N
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Description

(1S,3R,4R,5R)-4-methyl-1-propan-2-ylbicyclo[310]hexan-3-ol is a bicyclic alcohol compound with the molecular formula C10H18O It is a stereoisomer of thujanol and is known for its unique structural properties, which include a bicyclo[310]hexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-ol typically involves the annulation of cyclopropenes with aminocyclopropanes. This method allows for the formation of the bicyclic structure with high diastereoselectivity. The reaction is often catalyzed by an organic or iridium photoredox catalyst under blue LED irradiation, which provides good yields for a broad range of derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of organic synthesis and catalysis used in laboratory settings can be scaled up for industrial applications. The use of photoredox catalysis and efficient annulation reactions are key to producing this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(1S,3R,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

(1S,3R,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.

    Biology: Its unique structure makes it a subject of study in biochemical pathways and enzyme interactions.

    Industry: Used in the production of fragrances and flavors due to its distinct scent profile.

Mechanism of Action

The mechanism of action of (1S,3R,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-ol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, leading to its observed bioactive effects .

Comparison with Similar Compounds

Similar Compounds

  • neo-Thujan-3-ol
  • neo-Isothujan-3-ol
  • cis-Thujanol
  • Iso-3-Thujol
  • Neo-3-Thujol

Uniqueness

(1S,3R,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-ol is unique due to its specific stereochemistry and bicyclic structure. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

21653-18-9

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(1S,3R,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-ol

InChI

InChI=1S/C10H18O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-9,11H,4-5H2,1-3H3/t7-,8-,9-,10+/m1/s1

InChI Key

DZVXRFMREAADPP-KYXWUPHJSA-N

Isomeric SMILES

C[C@@H]1[C@H]2C[C@]2(C[C@H]1O)C(C)C

Canonical SMILES

CC1C2CC2(CC1O)C(C)C

Origin of Product

United States

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